3-(Azepan-1-ylmethyl)benzenethiol
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Overview
Description
3-(Azepan-1-ylmethyl)benzenethiol is an organic compound with the molecular formula C13H19NS It is characterized by the presence of a benzenethiol group attached to an azepane ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-ylmethyl)benzenethiol typically involves the reaction of benzenethiol with azepane in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where benzenethiol reacts with azepane under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of high-purity starting materials and catalysts is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Azepan-1-ylmethyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate.
Substitution: The benzenethiol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Various substituted benzenethiol derivatives.
Scientific Research Applications
3-(Azepan-1-ylmethyl)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Azepan-1-ylmethyl)benzenethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Piperidin-1-ylmethyl)benzenethiol
- 3-(Morpholin-1-ylmethyl)benzenethiol
- 3-(Pyrrolidin-1-ylmethyl)benzenethiol
Uniqueness
3-(Azepan-1-ylmethyl)benzenethiol is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. The larger ring size of azepane compared to piperidine or morpholine can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
3-(azepan-1-ylmethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c15-13-7-5-6-12(10-13)11-14-8-3-1-2-4-9-14/h5-7,10,15H,1-4,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHUBXYSXMXUEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=CC=C2)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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